2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate

Description

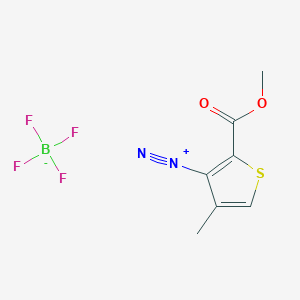

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate is a diazonium salt characterized by a thiophene backbone substituted with a methoxycarbonyl group at position 2, a methyl group at position 4, and a diazonium group at position 3 stabilized by the tetrafluoroborate ([BF₄]⁻) counterion. It is synthesized via diazotization of the corresponding aniline precursor (methyl 3-amino-4-methylthiophene-2-carboxylate) using tetrafluoroboric acid (HBF₄) and sodium nitrite (NaNO₂) under controlled低温 conditions (-15 °C) . Key physical properties include a melting point of 162 °C, IR absorption bands at 1714 cm⁻¹ (C=O stretch), and distinct ¹H NMR signals (e.g., δ 8.45 ppm for H5 on the thiophene ring) .

Properties

IUPAC Name |

2-methoxycarbonyl-4-methylthiophene-3-diazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2O2S.BF4/c1-4-3-12-6(5(4)9-8)7(10)11-2;2-1(3,4)5/h3H,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGWOAYWJOKQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CSC(=C1[N+]#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate typically involves the diazotization of 2-methoxycarbonyl-4-methylthiophene-3-amine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid, in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt .

Chemical Reactions Analysis

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate undergoes several types of chemical reactions:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, cyanides, and hydroxides, leading to the formation of substituted thiophenes.

Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding thiophene derivative. Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions, sodium borohydride for reductions, and phenols or anilines for azo coupling

Scientific Research Applications

Organic Synthesis

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate is utilized as a versatile intermediate in organic synthesis. It can participate in various coupling reactions, leading to the formation of complex organic molecules.

Key Reactions :

- Azo Coupling Reactions : This compound can be used to synthesize azo dyes through coupling with activated aromatic compounds, which is important in the textile industry.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Azo Coupling | Reaction with phenolic compounds | Up to 90% |

| Electrophilic Substitution | Reactivity with electron-rich aromatic systems | Varies |

Material Science

The compound is also being explored for its potential in the functionalization of nanomaterials. For instance, it can be used to modify carbon nanotubes, enhancing their electrical properties and making them suitable for applications in sensors and electronic devices.

Case Study :

In a study published by Lee et al., the functionalization of carbon nanotubes with diazonium salts was demonstrated to improve their conductivity and stability in composite materials, which are critical for developing advanced electronic devices .

Electrochemistry

The electrochemical properties of diazonium salts make them ideal candidates for surface modification processes. They can be grafted onto electrodes to create functionalized surfaces that enhance electrochemical reactions.

Application Example :

- Electrochemical Grafting : The use of this compound in grafting processes has shown improved performance in sensors due to increased surface area and reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate involves the formation of reactive intermediates through the loss of the diazonium group. This can lead to the formation of radicals or cations, which then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or substrates used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Thiophene-Based Diazonium Salts

Compounds 6a and 6c from serve as direct structural analogs. These share the same thiophene-diazonium-tetrafluoroborate framework but differ in substituents:

- 6a : 4-(3,4-Dimethoxyphenyl)-2-(methoxycarbonyl)thiophene-3-diazonium tetrafluoroborate.

- 6c : 2-Methoxycarbonyl-4-(4-methoxyphenyl)thiophene-3-diazonium tetrafluoroborate.

Table 1: Structural and Physical Property Comparison

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in 6a /6c ) enhance aromatic proton deshielding in NMR (δ 7.78–7.19 ppm for HAr vs. δ 8.45 ppm for H5 in the target compound) .

- Stability : The methyl group in the target compound may confer comparable thermal stability to 6c , as both share identical melting points (162 °C).

Reactivity Comparison with Aryl Diazonium Salts

highlights phenyl diazonium tetrafluoroborate derivatives reacting with amines and CS₂ to form dithiocarbamates via an Sₙ2Ar mechanism.

Table 2: Reaction Efficiency of Diazonium Salts

| Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Phenyl Diazonium Salt | Piperidine + CS₂ | 85 | 0–5 °C, 3 h |

| Target Compound | Not reported | — | — |

Discussion :

Comparison with Ionic Liquids Containing [BF₄]⁻ Counterions

While structurally distinct, imidazolium-based ionic liquids (e.g., [EMIM][BF₄], [BMIM][BF₄]) share the [BF₄]⁻ counterion. Their properties contrast sharply with diazonium salts:

Table 3: Counterion and Physicochemical Properties

Key Insight :

- Counterion Role : The [BF₄]⁻ counterion stabilizes the diazonium group in the target compound but contributes to low melting points in ionic liquids due to charge delocalization .

Biological Activity

2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate (CAS No: 1709018-33-6) is a diazonium salt with the molecular formula and a molecular weight of 270.01 g/mol. It is characterized by its diazonium functional group, which is known for its reactivity and utility in various chemical transformations, including coupling reactions in organic synthesis.

General Properties and Mechanisms

Diazonium salts, including this compound, are noted for their potential biological activities, primarily due to their ability to form reactive intermediates. These intermediates can interact with nucleophiles in biological systems, leading to modifications of proteins, nucleic acids, and other biomolecules. The biological activity of diazonium compounds is often linked to their capacity to induce oxidative stress and DNA damage.

Cytotoxicity and Antitumor Activity

Research indicates that diazo compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain diazo compounds possess antitumor properties, potentially through mechanisms involving DNA cleavage and the generation of reactive oxygen species (ROS) .

Table 1: Summary of Biological Activities of Diazo Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antitumor Activity | Induction of oxidative stress and DNA damage |

| Lomaiviticin A | Antitumor Activity | DNA intercalation and double-strand break induction |

| Azaserine | Antibiotic Activity | Inhibition of amidotransferases involved in nucleotide synthesis |

Occupational Exposure and Health Implications

A significant aspect of the biological activity of diazonium salts is their potential health risks upon occupational exposure. A study highlighted cases of occupational asthma linked to exposure to diazonium tetrafluoroborate (DTFB), indicating an IgE-mediated allergic response in some individuals . This suggests that while diazonium compounds can be utilized for their chemical reactivity, they also pose health risks that must be managed in industrial settings.

Case Studies

- Occupational Asthma Case Study : In a study involving workers exposed to DTFB, clinical assessments revealed respiratory symptoms correlated with specific IgE antibodies against DTFB-human serum albumin conjugates. This underscores the allergenic potential of diazonium salts in industrial applications .

- Antitumor Efficacy Study : Research on various diazo compounds has demonstrated their ability to induce cytotoxic effects on cancer cell lines. For example, lomaiviticins isolated from Salinispora pacifica showed significant antitumor activity attributed to their ability to cleave DNA .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxycarbonyl-4-methylthiophene-3-diazonium tetrafluoroborate, and how can purity be optimized?

- Methodology : The compound can be synthesized via diazotization of the corresponding amine precursor using nitrosating agents (e.g., NaNO₂) in acidic media, followed by precipitation with tetrafluoroboric acid (HBF₄). Purity optimization involves strict temperature control (0–5°C) during diazotization to minimize premature decomposition. Post-synthesis purification via recrystallization in anhydrous solvents (e.g., acetonitrile) under inert atmospheres is critical .

- Validation : Confirm purity via melting point analysis, NMR spectroscopy, and elemental analysis. Monitor diazonium stability using UV-Vis spectroscopy to detect decomposition intermediates .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to verify the methoxycarbonyl, methylthiophene, and diazonium moieties. Compare with analogous diazonium salts (e.g., benzenediazonium tetrafluoroborates) to identify chemical shifts .

- IR Spectroscopy : Confirm the presence of the diazonium group (N₂⁺) via characteristic stretching frequencies (~2200–2300 cm⁻¹) and tetrafluoroborate anion (B-F) at ~1050 cm⁻¹ .

- Challenges : Avoid moisture during sample preparation to prevent hydrolysis of the diazonium group.

Q. What are the key stability considerations for handling and storing this diazonium salt?

- Storage : Store under anhydrous conditions (desiccator with P₂O₅) at –20°C to prevent thermal or hydrolytic degradation. Avoid exposure to light, which accelerates decomposition .

- Handling : Use explosion-proof equipment during synthesis. Conduct small-scale stability tests (TGA/DSC) to determine safe temperature thresholds for reactions .

Advanced Research Questions

Q. How do solvent choice and reaction temperature influence the decomposition pathways of this diazonium salt?

- Mechanistic Insights : In polar aprotic solvents (e.g., acetonitrile), thermal decomposition (60–80°C) generates aryl cations or radicals, enabling C–H functionalization. In contrast, aqueous media promote hydrolysis to phenols. Solvent dielectric constant (ε) correlates with decomposition rate; lower ε solvents stabilize intermediates, altering product distributions .

- Experimental Design : Use time-resolved FT-IR or ESR spectroscopy to track intermediate formation. Compare yields in solvents like DMSO (ε=47) vs. THF (ε=7.5) to validate solvent effects .

Q. What strategies can resolve contradictions in reaction yields when using this compound in azo coupling reactions?

- Analysis of Contradictions : Discrepancies may arise from competing pathways (e.g., radical vs. ionic mechanisms). For example, electron-deficient thiophene derivatives favor radical coupling, while electron-rich systems undergo ionic substitution .

- Resolution :

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates under varying pH and temperature.

- Radical Traps : Add TEMPO to suppress radical pathways and isolate ionic products. Compare yields with/without traps to identify dominant mechanisms .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- DFT Modeling : Calculate Fukui indices to identify electrophilic sites on the thiophene ring. Simulate transition states for aryl cation attack on nucleophiles (e.g., aromatic amines) to predict regioselectivity .

- Validation : Correlate computed activation energies with experimental product ratios. For example, higher electrophilicity at the 4-position of thiophene may favor para-substitution in coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.